molecular formula C20H25BrN2O2 B6113195 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B6113195
M. Wt: 405.3 g/mol
InChI Key: QXMYRMIQABXXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine, also known as BZP-MMDA, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential application in medicinal chemistry. In

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has been found to produce psychoactive effects, including euphoria, increased energy, and altered perception. It has also been found to increase heart rate and blood pressure and may have potential cardiovascular effects.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has potential advantages as a research tool in the field of medicinal chemistry. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is a target for many psychiatric drugs. However, the psychoactive effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine may limit its use in lab experiments.

Future Directions

Further research is needed to explore the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine. It may have potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to explore the potential cardiovascular effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine and its potential for abuse.

Synthesis Methods

1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine can be synthesized using a two-step process. The first step involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine, which forms 1-(5-bromo-2-methoxybenzyl)piperazine. The second step involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-methoxybenzyl chloride, which forms 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential application in medicinal chemistry. It has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-5-3-4-16(12-19)14-22-8-10-23(11-9-22)15-17-13-18(21)6-7-20(17)25-2/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMYRMIQABXXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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